molecular formula C10H13NO2 B1348626 (R)-4-Amino-3-phenylbutanoic acid CAS No. 35568-36-6

(R)-4-Amino-3-phenylbutanoic acid

Cat. No.: B1348626
CAS No.: 35568-36-6
M. Wt: 179.22 g/mol
InChI Key: DAFOCGYVTAOKAJ-VIFPVBQESA-N
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Description

®-4-Amino-3-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. Another method includes the use of starting materials such as phenylalanine, which undergoes a series of chemical reactions including protection, activation, and deprotection steps to yield the target compound .

Industrial Production Methods

In industrial settings, the production of ®-4-Amino-3-phenylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

®-4-Amino-3-phenylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, binding to receptors and modulating signal transduction pathways. This interaction can influence various physiological processes, including neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-4-Amino-3-phenylbutanoic acid include other chiral amino acids and their derivatives, such as:

  • (S)-4-Amino-3-phenylbutanoic acid
  • Phenylalanine
  • Tyrosine
  • Tryptophan

Uniqueness

What sets ®-4-Amino-3-phenylbutanoic acid apart from these similar compounds is its specific chiral configuration and the presence of both an amino group and a phenyl group. This unique structure allows it to participate in distinct chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3R)-4-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFOCGYVTAOKAJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35568-36-6
Record name 4-Amino-3-phenylbutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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